

Application Note: Quantitative Determination of Anantine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Anantine**

Cat. No.: **B1238176**

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Introduction

Anantine is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of **Anantine** in biological matrices. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Anantine** in human plasma. The method demonstrates high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic and toxicokinetic studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.^{[1][2]} This combination allows for the accurate quantification of analytes in complex biological matrices.^{[3][4][5]}

Experimental

Materials and Reagents

- **Anantine** reference standard (purity >99%)
- **Anantine-d4** (internal standard, IS)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water, purified by a Milli-Q system
- Human plasma (drug-free)

Instrumentation

- A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[6\]](#)

Sample Preparation

A protein precipitation method was employed for sample preparation due to its simplicity and high-throughput nature.[\[7\]](#)

- Thaw plasma samples and standards at room temperature.
- To 100 μ L of plasma, add 10 μ L of internal standard working solution (**Anantine-d4**, 100 ng/mL in methanol).
- Vortex for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate proteins.[\[8\]](#)
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer 200 μ L of the supernatant to a clean autosampler vial.
- Inject 5 μ L into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is crucial to minimize matrix effects and ensure accurate quantification.[9][10][11][12]

- Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient Program:

Time (min)	%B
0.0	5
0.5	5
2.5	95
3.5	95
3.6	5
5.0	5

Mass Spectrometry

The mass spectrometer was operated in positive ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) was used for quantification to enhance selectivity and sensitivity.[2]

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C

- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Anantine	250.2	180.1	20
Anantine-d4 (IS)	254.2	184.1	20

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The correlation coefficient (r^2) was consistently greater than 0.99. The LLOQ was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[8]

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

QC Level	Concentration (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%CV)	Inter-day Accuracy (%)	Inter-day Precision (%CV)
LLOQ	0.1	98.5	8.2	101.2	9.5
Low	0.3	102.1	6.5	99.8	7.1
Medium	10	97.9	4.1	98.5	5.3
High	80	101.5	3.5	100.8	4.2

Selectivity

No significant interfering peaks were observed at the retention times of **Anantine** and the internal standard in blank plasma samples from six different sources, demonstrating the high selectivity of the method.

Recovery and Matrix Effect

The extraction recovery of **Anantine** was consistent across all QC levels. The matrix effect was found to be negligible, indicating that co-eluting endogenous components did not significantly suppress or enhance the ionization of the analyte.[\[13\]](#)

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	0.3	92.3	98.7
Medium	10	94.1	101.5
High	80	93.5	99.2

Conclusion

A sensitive, selective, and robust LC-MS/MS method for the quantification of **Anantine** in human plasma has been developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic studies in drug development.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Anantine** reference standard and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Anantine-d4** and dissolve in 10 mL of methanol.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 to 1000 ng/mL.
- Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

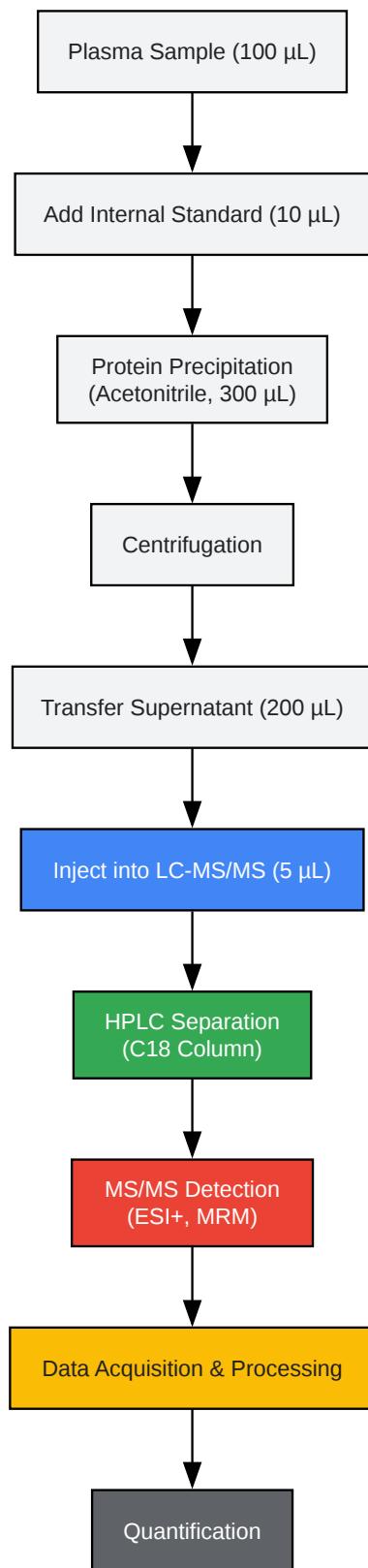
- Calibration Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to achieve final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at concentrations of 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low QC), 10 ng/mL (Medium QC), and 80 ng/mL (High QC).

Protocol 3: LC-MS/MS System Operation

- Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
- Set up the mass spectrometer with the optimized parameters for **Anantine** and **Anantine-d4**.
- Create a sequence table including blank injections, calibration standards, QC samples, and unknown samples.

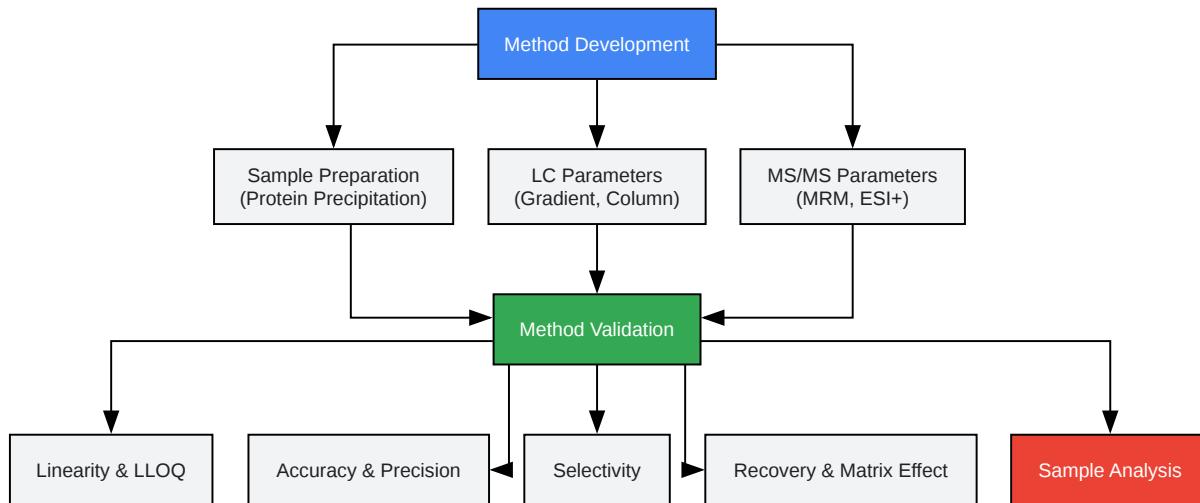
- Initiate the sequence run.

Visualizations



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Caption: Experimental workflow for **Anantine** quantification.

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Caption: Logical relationship of method development and validation.

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